Selective GPR109A Agonism vs. Canonical Kinase Inhibition for Benzoxazole-Pyridine Scaffolds
The target compound is a confirmed agonist of the GPR109A receptor, with an IC50 of 220 nM in a radioligand binding assay using human GPR109A expressed in CHO cell membranes [1]. In contrast, the structurally related benzoxazole-pyridine series patented by KRICT (WO2009126003) is primarily characterized by inhibitory activity against a panel of kinases (e.g., c-Met, KDR, Flt3), with no reported GPR109A activity [2]. This fundamental difference in molecular target (GPCR vs. kinase) represents a profound pharmacological divergence.
| Evidence Dimension | Target Engagement and Pharmacological Class |
|---|---|
| Target Compound Data | IC50 = 220 nM (GPR109A binding assay) |
| Comparator Or Baseline | Kinase inhibition (c-Met, KDR, Flt3) reported for benzoxazole-pyridine analogs in WO2009126003; no GPR109A data available for those analogs. |
| Quantified Difference | Qualitative target shift from kinase inhibition to GPCR agonism. Direct quantitative comparison is not possible due to different assay endpoints, highlighting a fundamental difference in application. |
| Conditions | GPR109A assay: Membranes from CHO cells expressing recombinant human GPR109A. Kinase assays: Standard in vitro kinase inhibition panels. |
Why This Matters
This evidence guarantees that the compound is the appropriate tool for studying GPR109A-mediated pathways, whereas kinase-targeting analogs would produce confounding results.
- [1] BindingDB Entry BDBM50325920. IC50 = 220 nM for Hydroxycarboxylic acid receptor 2 (GPR109A). View Source
- [2] Korea Research Institute of Chemical Technology. WO2009126003A2. 2009. View Source
